6-Methyl-3-(4-methylpiperazine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
6-Methyl-3-(4-methylpiperazine-1-carbonyl)pyridin-2(1H)-one is a chemical compound with a unique structure that includes a pyridinone core and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(4-methylpiperazine-1-carbonyl)pyridin-2(1H)-one typically involves the reaction of 6-methyl-2-pyridone with 4-methylpiperazine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(4-methylpiperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-Methyl-3-(4-methylpiperazine-1-carbonyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(4-methylpiperazine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound affects the downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridone: Shares the pyridinone core but lacks the piperazine moiety.
4-Methylpiperazine: Contains the piperazine structure but lacks the pyridinone core.
N-Methylpiperazine derivatives: Similar in structure but with different substituents on the piperazine ring.
Uniqueness
6-Methyl-3-(4-methylpiperazine-1-carbonyl)pyridin-2(1H)-one is unique due to the combination of the pyridinone and piperazine structures, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.
Properties
Molecular Formula |
C12H17N3O2 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H17N3O2/c1-9-3-4-10(11(16)13-9)12(17)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3,(H,13,16) |
InChI Key |
XAOJXAWTTTZTME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
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